molecular formula C6H12Cl2N4O2 B13588892 (2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoicaciddihydrochloride

(2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoicaciddihydrochloride

Cat. No.: B13588892
M. Wt: 243.09 g/mol
InChI Key: KIASQZBONYLLLR-FHNDMYTFSA-N
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Description

(2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoicaciddihydrochloride is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoicaciddihydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . The reaction yields the desired compound in good purity after recrystallization from hot methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions:

Properties

Molecular Formula

C6H12Cl2N4O2

Molecular Weight

243.09 g/mol

IUPAC Name

(2S)-2-amino-3-(2-amino-1H-imidazol-5-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C6H10N4O2.2ClH/c7-4(5(11)12)1-3-2-9-6(8)10-3;;/h2,4H,1,7H2,(H,11,12)(H3,8,9,10);2*1H/t4-;;/m0../s1

InChI Key

KIASQZBONYLLLR-FHNDMYTFSA-N

Isomeric SMILES

C1=C(NC(=N1)N)C[C@@H](C(=O)O)N.Cl.Cl

Canonical SMILES

C1=C(NC(=N1)N)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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